
1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a novel small molecule compound that has shown potential as a therapeutic agent in several scientific research studies. This compound was first synthesized in 2011 and has since been extensively studied for its mechanism of action and potential applications in various fields of research.
作用機序
The mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and progression. By inhibiting CA IX, 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide may be able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial research. 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is its potency and selectivity. This compound has been shown to be highly effective against cancer cells and other target molecules, while having minimal effects on healthy cells and tissues. However, one of the limitations of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide's effects on other target molecules and pathways, which could lead to the discovery of new therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 4-fluorobenzylamine, 1H-pyrazole-4-carboxylic acid, and difluoromethylsulfonyl chloride. These materials are reacted in the presence of a base and a solvent to yield 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide.
科学的研究の応用
1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.
特性
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-8-11(7-16-18(8)12(14)15)21(19,20)17-6-9-2-4-10(13)5-3-9/h2-5,7,12,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPHCHEZRLPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


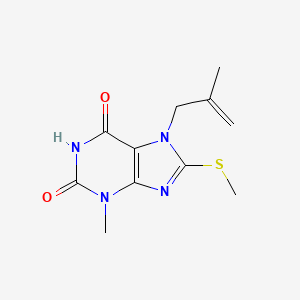
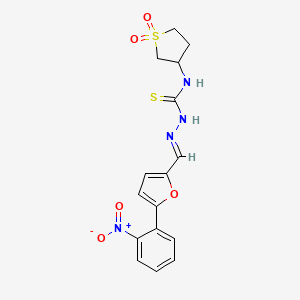
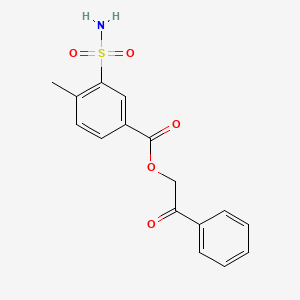


![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)
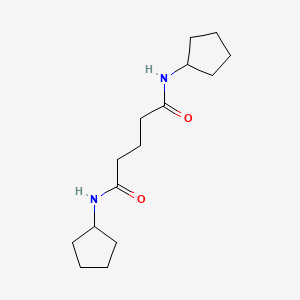

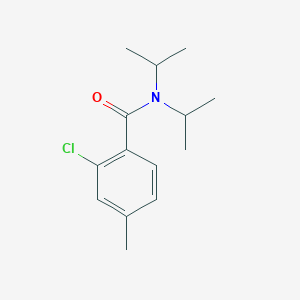
![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)